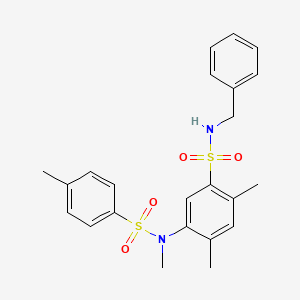
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2012. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research on thiophene and thiazole derivatives, including compounds structurally similar to N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide, has shown promising anticancer activities. For instance, the synthesis of thiophene-2-carboxamide derivatives has demonstrated good inhibitory activity against several cancer cell lines, highlighting the potential of thiophene-based compounds in cancer therapy (Atta & Abdel‐Latif, 2021). Another study focused on thiazole-5-carboxamide derivatives, revealing significant anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with some compounds showing higher activity than reference drugs (Cai et al., 2016).
Antimicrobial Evaluation
Thiazole derivatives have also been studied for their antimicrobial properties. A study on 2-amino-4-(4-chlorophenyl) thiazole derivatives reported moderate to high antibacterial and antifungal activities, indicating the potential of these compounds in treating infections caused by resistant microorganisms (Kubba & Hameed A. Rahim, 2018). Another study synthesized a new series of thiazole derivatives, displaying high antimicrobial activity that surpassed standard antibiotics in some cases, further underscoring the importance of thiazole compounds in developing new antimicrobial agents (Althagafi, El‐Metwaly, & Farghaly, 2019).
Corrosion Inhibition
Thiazoles have been explored for their role in corrosion inhibition, particularly for copper surfaces. A study on thiazole-based compounds demonstrated approximately 90% efficiency in inhibiting corrosion, suggesting that thiazole derivatives can serve as effective corrosion inhibitors in industrial applications (Farahati et al., 2019).
Propriétés
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c16-13(19)10-6-21-7-11(10)17-14(20)12-8-22-15(18-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNJSCVMQUAZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CSC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

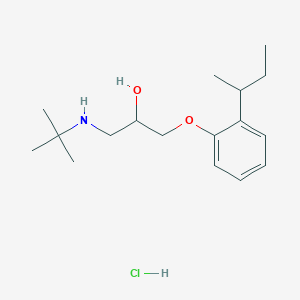
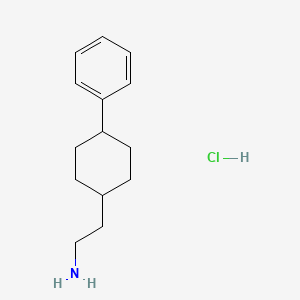
![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
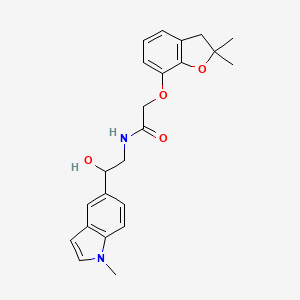
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)

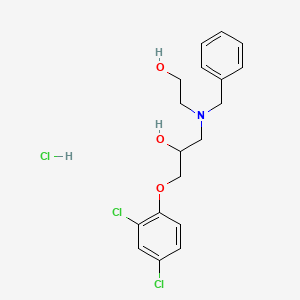
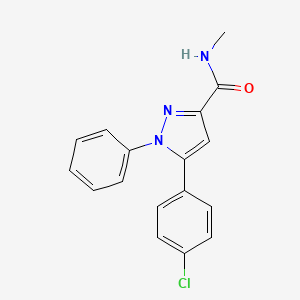
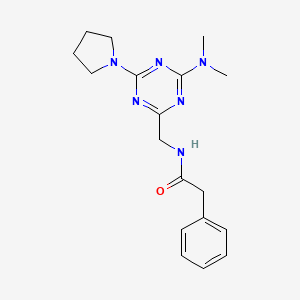
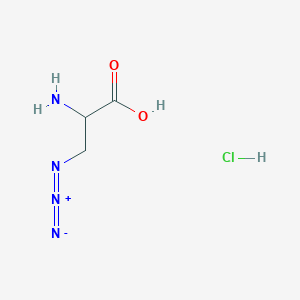
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
